molecular formula C16H16N6 B12542766 4,4'-Diazido-3,3',5,5'-tetramethyl-1,1'-biphenyl CAS No. 142827-59-6

4,4'-Diazido-3,3',5,5'-tetramethyl-1,1'-biphenyl

Cat. No.: B12542766
CAS No.: 142827-59-6
M. Wt: 292.34 g/mol
InChI Key: CEANKUDGXWYKGP-UHFFFAOYSA-N
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Description

4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl: is an organic compound characterized by the presence of azido groups attached to a biphenyl structure with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:

    Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-4,4’-dinitrobiphenyl.

    Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Azidation: The amino groups are then converted to azido groups using sodium nitrite and sodium azide under acidic conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.

    Reduction: The azido groups can be reduced back to amino groups under suitable conditions.

    Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Photochemistry: The azido groups can be used to generate nitrenes upon photolysis, which can then participate in various photochemical reactions.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Biology and Medicine:

    Bioconjugation: The azido groups can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialty polymers.

Mechanism of Action

The primary mechanism of action for 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves the generation of nitrenes upon exposure to UV light. These nitrenes are highly reactive intermediates that can insert into C-H bonds, form new C-N bonds, or participate in cycloaddition reactions. This reactivity makes the compound useful in various synthetic applications.

Comparison with Similar Compounds

    3,3’,5,5’-Tetramethylbenzidine: This compound is similar in structure but contains amino groups instead of azido groups.

    4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl: This is the reduced form of the target compound, with amino groups instead of azido groups.

Uniqueness: The presence of azido groups in 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl makes it unique due to its potential for generating nitrenes and participating in click chemistry, which is not possible with the amino derivatives.

Properties

CAS No.

142827-59-6

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

[[4-(4-diazonioimino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide

InChI

InChI=1S/C16H16N6/c1-9-5-13(6-10(2)15(9)19-21-17)14-7-11(3)16(20-22-18)12(4)8-14/h5-8H,1-4H3

InChI Key

CEANKUDGXWYKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=N[N+]#N)C(=C2)C)C)C=C(C1=NN=[N-])C

Origin of Product

United States

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